5-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that incorporates three distinct rings: thiazole, oxadiazole, and a phenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and pharmaceuticals.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of antitumor activity, thiazole derivatives have been reported to interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . They can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This allows them to form bonds with other molecules and participate in biochemical reactions .
Cellular Effects
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been reported to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . They may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been reported to exhibit promising antimicrobial activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring followed by the construction of the oxadiazole ring.
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 4-bromobenzaldehyde with thiosemicarbazide under acidic conditions to form 4-(4-bromophenyl)-1,3-thiazole-2-amine.
Formation of Oxadiazole Ring: The oxadiazole ring is formed by reacting the thiazole derivative with benzonitrile oxide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
5-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-1,3-thiazole-2-amine: Shares the thiazole ring and bromophenyl group but lacks the oxadiazole ring.
5-(4-Isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol: Contains both thiazole and oxadiazole rings but with different substituents.
2-Amino-1,3,4-oxadiazole derivatives: Similar oxadiazole ring structure but different functional groups.
Uniqueness
The uniqueness of 5-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
5-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3OS/c19-14-8-6-12(7-9-14)15-11-24-17(20-15)10-16-21-18(22-23-16)13-4-2-1-3-5-13/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTFTJYDSXNJPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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